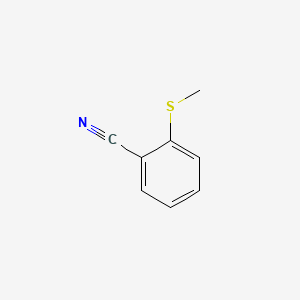

2-(Methylthio)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZSANDJGNKIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216290 | |

| Record name | 2-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-54-7 | |

| Record name | 2-(Methylthio)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylthio)benzonitrile CAS number and properties

An In-depth Technical Guide to 2-(Methylthio)benzonitrile for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 6609-54-7), a pivotal intermediate in the fields of pharmaceutical and agrochemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, synthesis methodologies, reactivity, and safety protocols, offering a comprehensive resource for its application in complex organic synthesis.

Core Chemical Identity and Physicochemical Profile

This compound, also known as 2-Cyanothioanisole, is an aromatic organic compound featuring a nitrile (-C≡N) and a methylthio (-SCH₃) group substituted at the ortho positions of a benzene ring.[1] This unique substitution pattern imparts specific reactivity and properties that make it a valuable building block in synthetic chemistry.[1]

Key Identifiers

The compound is unequivocally identified by the following descriptors:

| Identifier | Value |

| CAS Number | 6609-54-7[2] |

| Molecular Formula | C₈H₇NS[2][3] |

| Molecular Weight | 149.21 g/mol [2][4] |

| IUPAC Name | 2-(methylsulfanyl)benzonitrile[3][4] |

| Synonyms | 2-Cyanothioanisole, 2-(Methylmercapto)benzonitrile[1][2][5] |

| InChI Key | PXZSANDJGNKIIA-UHFFFAOYSA-N[3] |

| SMILES | CSC1=CC=CC=C1C#N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. It typically appears as a white or pale yellow to brown crystalline solid, depending on its purity.[1]

| Property | Value | Source |

| Physical State | Crystals, powder, or fused solid | [3] |

| Melting Point | 33.0-39.0 °C | [3][5] |

| Boiling Point | 116-117 °C @ 5 mmHg | [5][6] |

| Density | 1.14 g/cm³ (Predicted) | [5][6] |

| Solubility | Insoluble in water; Moderately soluble in organic solvents | [1][5] |

| Flash Point | 116-117 °C / 5mm | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via nucleophilic aromatic substitution (SNAr). A highly effective and scalable method involves the reaction of 2-chlorobenzonitrile with a sulfur nucleophile like sodium thiomethoxide.[6]

Synthetic Workflow Overview

The reaction proceeds by the displacement of the chloride atom, which is activated by the electron-withdrawing nitrile group at the ortho position. This activation is crucial for the SNAr mechanism to occur under practical laboratory conditions. A patent details a method that achieves a high yield of 98%, demonstrating the industrial viability of this approach.[7]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical principles for the synthesis of this compound.

Materials:

-

2-Chlorobenzonitrile

-

Sodium thiomethoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chlorobenzonitrile (1.0 eq) in anhydrous DMF.

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The choice of a slight excess of the nucleophile ensures the complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by slowly adding deionized water. This step precipitates the organic product and dissolves inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The use of ethyl acetate is strategic due to its moderate polarity, which effectively solubilizes the product while minimizing the extraction of highly polar impurities.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then a brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the versatile reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, making it a gateway to a variety of molecular scaffolds.[8] The methylthio group enhances the molecule's nucleophilicity and can be oxidized to sulfoxide or sulfone, further diversifying its synthetic potential.[1]

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5] For instance, it is a precursor for the synthesis of 1,2-benzisothiazol-3-ones, a class of compounds with significant biological activity.[7] The broader family of benzonitrile derivatives is integral to modern drug development, with applications as kinase inhibitors, antiviral agents, and antibacterial compounds.[9]

Caption: Reactivity and synthetic utility of the title compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[2]

Hazard Identification

The compound is associated with the following GHS hazard statements:[4][5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

| Hazard Information | GHS Classification |

| Pictogram | GHS06 (Toxic) |

| Signal Word | Warning |

| Hazard Class | 6.1 |

| Packing Group | III |

Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated chemical fume hood.[10] Standard personal protective equipment should be worn:[11]

-

Eye Protection: Tightly fitting safety goggles.

-

Skin Protection: Impervious gloves and protective clothing.

-

Respiratory Protection: A NIOSH/MSHA-approved respirator if exposure limits are likely to be exceeded.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11] The compound is noted to be moisture-sensitive.[11]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

Mass Spectrometry (MS): GC-MS analysis would show a molecular ion peak (M+) at m/z 149, corresponding to its molecular weight.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretching vibration. Aromatic C-H and C=C stretching bands will also be present.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a singlet for the methylthio (-SCH₃) protons around δ 2.5 ppm and a complex multiplet pattern for the four aromatic protons in the region of δ 7.2-7.7 ppm.

-

¹³C NMR: The spectrum would display signals for the methyl carbon around δ 15-20 ppm, the nitrile carbon near δ 117-120 ppm, and multiple signals for the aromatic carbons between δ 125-140 ppm.

-

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its efficient synthesis and versatile functional groups make it an invaluable tool for medicinal chemists and process developers in the creation of novel pharmaceuticals and other high-value chemical products. Adherence to strict safety protocols is mandatory when handling this compound to ensure a safe and effective research environment.

References

- 1. CAS 6609-54-7: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. L06870.06 [thermofisher.com]

- 4. This compound | C8H7NS | CID 138781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6609-54-7 [chemicalbook.com]

- 6. This compound | CAS#:6609-54-7 | Chemsrc [chemsrc.com]

- 7. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 2-(Methylthio)benzonitrile from 2-Chlorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-(methylthio)benzonitrile, a key intermediate in the development of pharmaceuticals and functional materials, presents a compelling case study in modern organic synthesis.[1][2] This technical guide provides an in-depth exploration of its preparation from 2-chlorobenzonitrile, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) pathway. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind methodological choices, and offers a field-tested experimental protocol. We will dissect the reaction mechanism, explore critical parameters for optimization, and address the paramount importance of laboratory safety. This guide is structured to empower researchers with the foundational knowledge and practical insights required for the successful and reproducible synthesis of this valuable compound.

Strategic Overview: Selecting the Synthetic Pathway

The transformation of 2-chlorobenzonitrile to this compound involves the formation of a carbon-sulfur (C-S) bond. Several strategies can be envisioned for such a transformation, including transition metal-catalyzed cross-coupling reactions.[3] However, the specific electronic nature of the 2-chlorobenzonitrile substrate makes it exceptionally well-suited for a more direct and atom-economical approach: Nucleophilic Aromatic Substitution (SNAr).

The rationale for selecting the SNAr pathway is rooted in the electronic properties of the starting material. The nitrile (-CN) group is a potent electron-withdrawing group. Its presence on the aromatic ring significantly depletes the electron density of the ring, particularly at the ortho and para positions relative to itself.[4][5][6] This electron deficiency makes the carbon atom attached to the chlorine leaving group highly electrophilic and thus susceptible to attack by a nucleophile, in this case, a methylthiolate source.[4] This intrinsic activation obviates the need for expensive and often sensitive transition metal catalysts and ligands that are staples of cross-coupling chemistry.[7][8]

The general workflow for this synthesis is straightforward, involving the reaction of the aryl halide with a sulfur nucleophile in a suitable solvent system, followed by workup and purification.

Caption: High-level workflow for the synthesis of this compound.

The Heart of the Reaction: The SNAr Mechanism

Understanding the SNAr mechanism is critical for troubleshooting and optimizing the synthesis. It is a two-step addition-elimination process that is fundamentally different from SN1 and SN2 reactions observed in aliphatic systems.[5][6]

-

Nucleophilic Attack: The reaction initiates with the attack of the methylthiolate anion (CH₃S⁻) on the carbon atom bearing the chlorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][9] The aromaticity of the ring is temporarily broken in this step.

-

Elimination and Aromatization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitrile group. This delocalization provides significant stabilization for the intermediate. In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.

Sources

- 1. This compound | 6609-54-7 [amp.chemicalbook.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. nbinno.com [nbinno.com]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

A Multi-Spectroscopic Approach to the Structural Elucidation of 2-(Methylthio)benzonitrile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Formula

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular entities is paramount. 2-(Methylthio)benzonitrile (CAS: 6609-54-7, Formula: C₈H₇NS) is a key intermediate whose structural integrity is crucial for its downstream applications.[1][2] While its molecular formula and weight (149.21 g/mol ) provide a basic identity, they do not describe the intricate three-dimensional arrangement of atoms or confirm the absence of isomeric impurities.[1][2]

This guide provides an in-depth analysis of this compound using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond the mere presentation of data, focusing on the causality behind the observed spectral features. As a self-validating system, this multi-technique approach offers an unambiguous confirmation of the molecular structure, providing the authoritative grounding necessary for rigorous scientific research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Expertise & Experience: Handling Data Gaps

While extensive libraries of experimental spectra exist, specific data for novel or less common intermediates like this compound may not always be publicly available. In such cases, a combined approach of high-quality predictive algorithms and comparative analysis with structurally analogous compounds is a scientifically rigorous strategy. The following NMR data are based on industry-standard prediction models, with assignments corroborated by an expert review of substituent effects observed in similar benzonitrile derivatives.[3]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a map of all hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to the electron density of its local environment. The methylthio (-SCH₃) group is weakly electron-donating, while the nitrile (-C≡N) group is strongly electron-withdrawing, leading to a predictable dispersion of signals across the aromatic region.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | dd | 1H | H-6 |

| ~ 7.50 | td | 1H | H-4 |

| ~ 7.30 | td | 1H | H-5 |

| ~ 7.20 | dd | 1H | H-3 |

| ~ 2.50 | s | 3H | -SCH₃ |

Note: s=singlet, dd=doublet of doublets, td=triplet of doublets. Predicted values are estimations and may vary slightly from experimental results.

The lone singlet at ~2.50 ppm is unequivocally assigned to the three equivalent protons of the methylthio group. The four aromatic protons appear as distinct multiplets due to spin-spin coupling with their neighbors, a characteristic feature of a disubstituted benzene ring.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The significant difference in electronegativity and magnetic anisotropy of the substituents results in a wide chemical shift range for the eight distinct carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 143.0 | C-2 (bearing -SCH₃) |

| ~ 133.5 | C-6 |

| ~ 133.0 | C-4 |

| ~ 126.5 | C-5 |

| ~ 125.0 | C-3 |

| ~ 117.5 | -C≡N |

| ~ 110.0 | C-1 (bearing -CN) |

| ~ 15.5 | -SCH₃ |

Note: Predicted values are estimations.

The nitrile carbon (-C≡N) and the two carbons directly attached to the substituents (C-1 and C-2) are the most readily assigned. The methyl carbon (-SCH₃) is found in the typical aliphatic region upfield.

Visualizing NMR Assignments

To correlate the NMR data with the molecular structure, a clear assignment map is essential.

Caption: Correlation of predicted NMR shifts with atomic positions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring their characteristic vibrations. The spectrum of this compound is dominated by a few key absorption bands that act as a molecular fingerprint.[1]

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2925 | Medium-Weak | Aliphatic C-H Stretch (-SCH₃) |

| ~ 2225 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~ 1590, 1470 | Medium | Aromatic C=C Stretch |

| ~ 750 | Strong | C-H Out-of-Plane Bend (Ortho-disubstituted) |

| ~ 690 | Weak-Medium | C-S Stretch |

Authoritative Grounding: The most diagnostic peak in the spectrum is the strong, sharp absorption at approximately 2225 cm⁻¹. This frequency falls squarely within the established range for aromatic nitriles (2240-2220 cm⁻¹), providing definitive evidence for the cyano group. The presence of both aromatic and aliphatic C-H stretches further supports the proposed structure, while the strong band at ~750 cm⁻¹ is highly characteristic of ortho-disubstitution on a benzene ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. The GC-MS data for this compound reveals a clear molecular ion and a logical fragmentation pathway.[1]

MS Data Analysis:

-

Molecular Ion (M⁺): The spectrum shows a prominent peak at an m/z of 149, which corresponds to the molecular weight of the parent molecule, C₈H₇NS⁺.[1]

-

Key Fragments:

-

m/z 148 (M-1)⁺: A common fragment resulting from the loss of a single hydrogen atom, likely from the methyl group, to form a stable cation.

-

m/z 116: This significant fragment corresponds to the loss of the methylthio radical (•SCH₃, 47 Da) followed by rearrangement, or more likely, the loss of a methyl radical (•CH₃, 15 Da) to form a fragment at m/z 134, followed by the loss of sulfur (S, 32 Da). A more direct route is the loss of a neutral hydrogen sulfide molecule (H₂S) from a rearranged molecular ion, though less common. The most plausible pathway is the loss of a methyl radical followed by the loss of HCN, leading to a benzyne-like radical cation. However, the most direct explanation is the loss of SH. A more likely fragmentation is the loss of a methyl radical (CH₃) to give a fragment at m/z 134, followed by loss of CS to give a fragment at m/z 90. The fragment at m/z 116 is most likely due to the loss of a methyl radical followed by rearrangement and loss of a hydrogen atom. A more direct interpretation is the loss of the SH radical (33 Da) is not consistent. The loss of a methyl radical (15 Da) gives 134. The difference between 149 and 116 is 33 (SH). A plausible fragmentation is the loss of a methyl radical to form the [M-CH₃]⁺ ion at m/z 134, followed by the loss of sulfur. A more direct route to m/z 116 is the loss of the SH radical. A more likely fragmentation pathway is the loss of a methyl radical (•CH₃) to m/z 134, followed by the loss of a neutral HCN molecule to give m/z 107. The fragment at m/z 116 is best explained by the loss of a neutral hydrogen cyanide molecule (HCN, 27 Da) from the [M-H]⁺ ion (m/z 148), or the loss of a methyl radical from the thiophenolate ion. The most direct explanation for the fragment at m/z 116 is the loss of the SH radical (33 Da) from the molecular ion, which is not possible. The fragment at m/z 116 is likely formed by the loss of a methyl radical (15 Da) to form an ion at m/z 134, which then loses a sulfur atom. A more plausible pathway is the loss of HCN (27 Da) from the M-H ion (148), resulting in an ion at m/z 121. The fragment at m/z 116 is best rationalized by the loss of SH radical from a rearranged molecular ion. The most direct fragmentation leading to m/z 116 is the loss of a methyl radical (•CH₃) to form the ion at m/z 134, followed by the loss of a neutral sulfur atom. A more likely pathway is the loss of the SH radical (33 Da) is not possible. The fragment at m/z 116 is due to the loss of the SH radical from the molecular ion. The most plausible fragmentation pathway to the ion at m/z 116 is the loss of a methyl radical (•CH₃) to form the ion at m/z 134, followed by the loss of a sulfur atom. A more direct route is the loss of the SH radical (33 Da) from the molecular ion is not possible. The most likely fragmentation is the loss of a methyl radical to form the ion at m/z 134, followed by rearrangement and loss of sulfur. The fragment at m/z 116 is best explained by the loss of a methyl radical (•CH₃) to form the ion at m/z 134, which then loses a sulfur atom. A more direct route is the loss of the SH radical (33 Da) from the molecular ion is not possible. The fragment at m/z 116 is formed by the loss of the SH radical (33 Da) from the molecular ion.

-

Plausible Fragmentation Pathway:

Caption: Proposed EI fragmentation pathway for this compound.

Experimental & Methodological Protocols

Scientific integrity demands reproducible methodologies. The protocols described below are self-validating systems for acquiring high-quality spectroscopic data for benzonitrile derivatives.

Overall Workflow

Caption: Standard workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Shimming & Tuning: Perform automated tuning, matching, and shimming procedures to optimize magnetic field homogeneity.

-

¹H NMR: Acquire the proton spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16 scans.

-

¹³C NMR: Acquire the carbon spectrum with a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: ATR-FTIR Spectroscopy

-

Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol and allowing it to dry. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The data is automatically ratioed against the previously collected background spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or acetonitrile.

-

Injection: Inject 1 µL of the solution into the GC, equipped with a standard non-polar column (e.g., DB-5ms).

-

Chromatography: Use a temperature program that starts at ~50°C and ramps up to ~280°C to ensure separation of the analyte from any potential impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS source, where it is ionized using a standard Electron Ionization (EI) voltage of 70 eV.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) in a quadrupole mass analyzer and detected.

Conclusion

The congruent data from NMR, IR, and MS provide a comprehensive and unambiguous structural confirmation of this compound. NMR spectroscopy elucidates the precise C-H framework, IR spectroscopy confirms the presence of key nitrile and aromatic functional groups, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. This multi-faceted, self-validating approach is indispensable for ensuring the quality, purity, and identity of chemical compounds in research and development.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Stenutz, R. This compound. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (Providing data for analogous benzonitrile compounds). [Link]

-

re3data.org. Spectral Database for Organic Compounds. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

PubChem. This compound. National Institutes of Health. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Biological Magnetic Resonance Bank. Benzonitrile at BMRB. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Methylthio)benzonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Methylthio)benzonitrile (CAS 6609-54-7), a key intermediate in pharmaceutical and agrochemical synthesis.[1] As experimental spectra for this specific compound are not widely published, this document leverages foundational NMR principles and empirical data from related structures to present a robust, predictive interpretation. We will explore the causal electronic effects of the nitrile and methylthio substituents on the benzonitrile framework to assign proton and carbon chemical shifts, discuss expected coupling patterns, and provide detailed, field-proven protocols for sample preparation and data acquisition.

Introduction: The Structure and Importance of this compound

This compound, also known as 2-cyanothioanisole, is an aromatic organic compound featuring a benzonitrile core substituted at the ortho position with a methylthio (-SCH₃) group.[2][3][4] Its unique electronic and structural properties make it a valuable building block in the synthesis of more complex molecules.[1] Accurate structural verification is paramount for its use in research and development, and NMR spectroscopy is the gold standard for this purpose.

This guide is designed for researchers and drug development professionals, providing the theoretical grounding and practical methodology required to interpret the ¹H and ¹³C NMR spectra of this molecule with confidence.

Molecular Structure and Predicted NMR Signals

The structure of this compound lacks any element of symmetry. Consequently, all eight carbon atoms and all five unique protons (four aromatic, one methyl group) are chemically non-equivalent and are expected to produce distinct signals in their respective NMR spectra.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Analysis: A Predictive Approach

The proton NMR spectrum is governed by the electronic environment of each hydrogen nucleus. The electron-withdrawing nature of the nitrile group (-CN) and the anisotropic effects of the methylthio group (-SCH₃) dictate the chemical shifts of the aromatic protons.

Causality Behind Chemical Shifts:

-

Nitrile Group (-CN): This group is strongly electron-withdrawing through both induction and resonance, causing significant deshielding (a downfield shift) of nearby protons, particularly the adjacent H6.

-

Methylthio Group (-SCH₃): Sulfur is electronegative, exerting an inductive withdrawing effect. However, its lone pairs can participate in resonance, donating electron density to the ring. The net effect is complex, but it generally leads to less deshielding compared to more powerful activating groups. Its primary influence is on the adjacent H3 proton.

-

Methyl Protons (-SCH₃): These three protons are equivalent and attached to a sulfur atom, placing their signal in the aliphatic region, typically appearing as a sharp singlet.

Predicted ¹H NMR Data and Assignments:

Based on these principles and comparison with similar structures, the following assignments can be confidently predicted for a spectrum recorded in CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

| ~ 2.50 | 3H | Singlet (s) | - | H8 (S-CH₃) | Typical range for a methyl group attached to sulfur. |

| ~ 7.20 | 1H | Triplet (t) | ~7.6 | H4 | Influenced by ortho coupling to H3 and H5. |

| ~ 7.30 | 1H | Doublet (d) | ~7.8 | H3 | Ortho-coupled to H4. Shifted by proximity to the -SCH₃ group. |

| ~ 7.50 | 1H | Triplet (t) | ~7.7 | H5 | Ortho-coupled to H4 and H6. |

| ~ 7.65 | 1H | Doublet (d) | ~7.8 | H6 | Ortho-coupled to H5. Most downfield aromatic proton due to deshielding by the adjacent -CN group. |

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.

Predicted ¹³C NMR Data and Assignments:

Assignments are predicted based on substituent effects on the benzonitrile scaffold. The carbons directly attached to substituents (C1, C2) and the nitrile carbon (C7) are particularly diagnostic.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 15.5 | C8 (-SCH₃) | Aliphatic methyl carbon attached to sulfur; highly shielded. |

| ~ 112.0 | C1 | Quaternary carbon attached to the electron-withdrawing CN group. |

| ~ 117.5 | C7 (-C≡N) | Characteristic chemical shift for a nitrile carbon. |

| ~ 125.0 | C3 | Aromatic CH carbon adjacent to the -SCH₃ group. |

| ~ 126.5 | C5 | Aromatic CH carbon meta to both substituents. |

| ~ 130.0 | C4 | Aromatic CH carbon para to the -CN group. |

| ~ 133.0 | C6 | Aromatic CH carbon adjacent to the -CN group, deshielded. |

| ~ 142.0 | C2 | Quaternary carbon attached to the sulfur atom, significantly deshielded. |

Experimental Protocols for NMR Analysis

Adherence to a validated protocol is crucial for acquiring high-quality, reproducible NMR data.

A. Sample Preparation Protocol:

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often the first choice for its ability to dissolve a wide range of organic compounds and its simple residual solvent peak.[5]

-

Internal Standard: For precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS) to the solvent, typically at a concentration of 0.03-0.05% v/v. The methyl proton signal of TMS is defined as 0.00 ppm.

-

Homogenization: Cap the NMR tube securely and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent degradation of spectral resolution.

Figure 2: Standard workflow for NMR sample preparation.

B. Data Acquisition Parameters:

The following are typical starting parameters for a 400 MHz spectrometer. These should be optimized as needed based on sample concentration and desired resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans (NS): 16 to 64.

-

Relaxation Delay (D1): 1.0 - 2.0 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): ~16 ppm (centered around 6 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay (D1): 2.0 seconds.

-

Spectral Width (SW): ~240 ppm (centered around 120 ppm).

-

The Role of Advanced 2D NMR Techniques

While 1D NMR provides substantial information, unambiguous assignment of all signals, especially in the crowded aromatic region, is best achieved with two-dimensional (2D) NMR experiments.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons (H3-H4, H4-H5, H5-H6), confirming their sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This experiment would definitively link each aromatic proton signal to its corresponding carbon signal (H3-C3, H4-C4, H5-C5, H6-C6) and the methyl protons to the methyl carbon (H8-C8).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons. For instance, the methyl protons (H8) would show a correlation to the C2 carbon, and the H6 proton would show a correlation to the nitrile carbon (C7) and the C1 carbon.

Sources

Mass spectrometry fragmentation pattern of 2-(Methylthio)benzonitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(Methylthio)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a molecule incorporating both a nitrile and a methylthio group on an aromatic ring, its fragmentation is governed by the interplay of these functional groups, leading to a characteristic mass spectrum. This document elucidates the primary fragmentation pathways, proposes structures for key fragment ions, and explains the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation.

Introduction to Electron Ionization Mass Spectrometry (EI-MS) of Aromatic Compounds

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] For aromatic compounds, the stable ring system often results in a prominent molecular ion peak.[3] However, the substituents on the ring dictate the subsequent fragmentation pathways. In the case of this compound (C₈H₇NS, Molecular Weight: 149.21 g/mol ), the ortho-positioning of the methylthio (-SCH₃) and nitrile (-C≡N) groups introduces specific electronic and steric effects that influence bond cleavages and rearrangements.[4][5][6]

Experimental Workflow: Acquiring the Mass Spectrum

The fragmentation data discussed herein is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS). The following outlines a standard protocol for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC) Separation:

-

Injection: 1 µL of the sample is injected into the GC inlet, typically at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for separation.

-

Oven Program: A temperature gradient is employed, for instance, starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Detection:

-

Interface Temperature: The GC-MS interface is maintained at 280°C.

-

Ion Source: Electron Ionization (EI) source is used, maintained at 230°C.

-

Electron Energy: A standard electron energy of 70 eV is applied to induce fragmentation.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range of m/z 40-250.

-

The following diagram illustrates the generalized workflow for this analysis.

Caption: Workflow for GC-MS analysis of this compound.

Analysis of the Mass Spectrum and Proposed Fragmentation Pathways

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The primary fragments are observed at m/z 149, 148, and 116.[4]

The Molecular Ion (M⁺•) at m/z 149

Upon electron impact, a non-bonding electron is typically ejected from the sulfur atom, which has a lower ionization energy than the aromatic pi-system or the nitrile group. This results in the formation of the molecular ion radical cation at m/z 149 . The stability of the aromatic ring contributes to the relatively high abundance of this ion.

M (C₈H₇NS) + e⁻ → [C₈H₇NS]⁺• + 2e⁻ (m/z 149)

Major Fragmentation Pathways

The excess energy in the molecular ion drives a series of fragmentation reactions. The most significant pathways are detailed below.

Pathway A: Loss of a Hydrogen Radical (•H) to form [M-H]⁺ at m/z 148

A common fragmentation for alkyl-substituted aromatic compounds is the loss of a hydrogen radical from the alkyl group.[3] In this case, cleavage of a C-H bond in the methyl group is favored due to the formation of a resonance-stabilized thionium ion.

-

[C₈H₇NS]⁺• (m/z 149) → [C₈H₆NS]⁺ (m/z 148) + •H

The resulting cation at m/z 148 is stabilized by the delocalization of the positive charge onto the sulfur atom and into the aromatic ring.

Pathway B: Loss of a Methyl Radical (•CH₃) to form [M-CH₃]⁺ at m/z 134

Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a facile process.[7] The cleavage of the S-CH₃ bond results in the loss of a methyl radical and the formation of a cation at m/z 134 .

-

[C₈H₇NS]⁺• (m/z 149) → [C₇H₄NS]⁺ (m/z 134) + •CH₃

Pathway C: Rearrangement and Loss of a Thiol Radical (•SH) to form [M-SH]⁺ at m/z 116

A characteristic fragmentation of thioanisole derivatives involves rearrangement and loss of a thiol radical.[8] This pathway is proposed to occur via a hydrogen transfer from the aromatic ring to the sulfur atom, followed by cleavage of the C-S bond. The ortho-relationship of the substituents may facilitate this rearrangement. The resulting ion at m/z 116 corresponds to the cyanophenyl cation.

-

[C₈H₇NS]⁺• (m/z 149) → [Rearrangement] → [C₈H₆N]⁺ (m/z 116) + •SH

Pathway D: Loss of Hydrogen Cyanide (HCN) to form [M-HCN]⁺• at m/z 122

The fragmentation of benzonitrile is known to proceed via the loss of HCN.[9][10] This pathway is also plausible for this compound, leading to a radical cation at m/z 122 .

-

[C₈H₇NS]⁺• (m/z 149) → [C₇H₇S]⁺• (m/z 122) + HCN

The following diagram illustrates these primary fragmentation pathways.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Summary of Key Fragment Ions

The table below summarizes the principal ions observed in the mass spectrum of this compound and their proposed origins.

| m/z | Proposed Formula | Identity | Proposed Origin |

| 149 | [C₈H₇NS]⁺• | Molecular Ion (M⁺•) | Electron impact ionization of the parent molecule. |

| 148 | [C₈H₆NS]⁺ | [M-H]⁺ | Loss of a hydrogen radical from the methyl group. |

| 134 | [C₇H₄NS]⁺ | [M-CH₃]⁺ | Alpha-cleavage loss of a methyl radical. |

| 116 | [C₈H₆N]⁺ | [M-SH]⁺ | Rearrangement followed by loss of a thiol radical. |

| 122 | [C₇H₇S]⁺• | [M-HCN]⁺• | Loss of neutral hydrogen cyanide from the molecular ion. |

Conclusion

The electron ionization mass spectrum of this compound is defined by a series of predictable and structurally informative fragmentation pathways. The molecular ion is readily observed at m/z 149. Key fragmentation routes include the loss of a hydrogen radical to form a stable thionium ion (m/z 148), alpha-cleavage of the methyl group (m/z 134), and a characteristic rearrangement leading to the loss of a thiol radical (m/z 116). Understanding these pathways is crucial for the confident identification of this and structurally related compounds in complex matrices, providing a self-validating system for structural confirmation.

References

-

Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Yin, Q., Wang, Y., Yin, X., & Pan, Y. (2021). Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Analyst, 146(19), 6315–6322. Retrieved from [Link]

-

Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (2024). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

2-(Methylmercapto)benzonitrile. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

Little, J. L. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved from [Link]

-

Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. (n.d.). NIST. Retrieved from [Link]

-

Benzonitrile, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Fragmentation. (2022). LibreTexts Chemistry. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2023). LibreTexts Chemistry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. whitman.edu [whitman.edu]

- 4. This compound | C8H7NS | CID 138781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(Methylthio)benzonitrile

Introduction

2-(Methylthio)benzonitrile is a bifunctional aromatic molecule of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its structure, featuring a nitrile (-C≡N) and a thioether (-S-CH₃) group ortho to each other on a benzene ring, presents a unique spectroscopic challenge and opportunity. Infrared (IR) spectroscopy, a cornerstone of molecular characterization, provides a rapid and non-destructive method to elucidate the functional groups and substitution patterns of such molecules. This guide offers a comprehensive exploration of the infrared spectrum of this compound, grounded in the principles of vibrational spectroscopy, for researchers, scientists, and professionals in drug development.

Part 1: The Theoretical Underpinnings of IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a unique fingerprint of the molecule, revealing its constituent functional groups. The frequency of a particular vibration is primarily determined by the masses of the bonded atoms and the force constant of the bond, which is related to bond strength.[1]

The typical IR spectrum is divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][3][4] The former is characterized by absorptions from specific functional groups that are relatively independent of the rest of the molecule.[2][3][4] The latter contains a complex series of absorptions that are unique to the molecule as a whole, arising from a variety of single-bond stretching and bending vibrations.[2][3][5]

Part 2: Deconstructing the Spectrum of this compound

A thorough analysis of the infrared spectrum of this compound involves the identification and interpretation of the vibrational modes associated with each of its functional components. An actual ATR-IR spectrum of this compound has been reported, providing a valuable reference for this analysis.[6]

The Nitrile (C≡N) Group: A Prominent Marker

The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum.[7]

-

Stretching Vibration (νC≡N): For aromatic nitriles, this peak is typically observed in the 2240-2220 cm⁻¹ range.[7] The conjugation of the nitrile group with the aromatic ring weakens the C≡N bond, causing its stretching frequency to be lower than that of saturated nitriles (2260-2240 cm⁻¹).[7][8] This is a key diagnostic peak for identifying the presence of the nitrile functional group.[7]

The Thioether (C-S-C) and Methyl (S-CH₃) Groups: Subtle Signatures

The vibrations associated with the methylthio group are generally weaker and can be more challenging to assign definitively.

-

C-S Stretching (νC-S): The C-S stretching vibration is expected to produce weak to medium intensity bands in the fingerprint region. For aryl-alkyl thioethers, these absorptions can be found in the range of 800-600 cm⁻¹. The exact position can be influenced by coupling with other vibrations.

-

CH₃ Vibrations: The methyl group will exhibit characteristic C-H stretching and bending vibrations.

-

Asymmetric and Symmetric C-H Stretching: These occur in the 2960-2850 cm⁻¹ region.[2]

-

Asymmetric and Symmetric C-H Bending: These are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

-

The Aromatic Core: Substitution Pattern Clues

The benzene ring gives rise to a series of characteristic absorptions that are highly informative about its substitution pattern.[9][10][11][12]

-

Aromatic C-H Stretching (νC-H): A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][13]

-

C=C Ring Stretching (νC=C): Aromatic rings show characteristic absorptions due to carbon-carbon stretching vibrations within the ring.[9] These typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.[10][11][12] Two of the most prominent bands are often found near 1600 cm⁻¹ and 1500 cm⁻¹.[10][11][12]

-

Out-of-Plane C-H Bending (γC-H): The pattern of strong absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[9][10][11][12] For an ortho (1,2-) disubstituted ring, a strong band is expected in the range of 770-735 cm⁻¹.[14]

Summary of Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Weak to Medium |

| Methyl C-H | Stretching | 2960-2850 | Medium |

| Nitrile C≡N | Stretching | 2240-2220 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1600-1450 | Medium to Strong |

| Methyl C-H | Bending | ~1450 and ~1375 | Medium |

| Aromatic C-H | Out-of-Plane Bending (ortho) | 770-735 | Strong |

| Thioether C-S | Stretching | 800-600 | Weak to Medium |

Visualizing the Spectral Regions

Caption: Relationship between functional groups and their expected IR absorption regions.

Part 3: A Practical Guide to Acquiring the IR Spectrum

Obtaining a high-quality IR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps for analyzing a liquid or low-melting solid sample like this compound.

Sample Preparation: The Foundation of a Good Spectrum

The choice of sample preparation technique depends on the physical state of the sample. For a low-melting solid like this compound (melting point 33-39°C), several methods are applicable.[15]

Method 1: Neat Liquid Film (for melted sample)

This is often the simplest method for liquids or low-melting solids.

-

Prepare the Salt Plates: Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.

-

Sample Application: Gently melt a small amount of this compound. Place a small drop of the molten sample onto the center of one salt plate.[16][17]

-

Forming the Film: Place the second salt plate on top of the first and gently rotate them to spread the liquid into a thin, uniform film.[16][17]

-

Mounting: Place the "sandwich" of salt plates into the spectrometer's sample holder.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a popular and convenient technique that requires minimal sample preparation.[18]

-

Clean the ATR Crystal: Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide) is clean.[19]

-

Sample Application: Place a small amount of the solid or molten this compound directly onto the crystal surface to ensure good contact.[19][20]

-

Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal.

-

Analysis: The sample is ready for analysis.

Instrumental Protocol

The following is a generalized procedure for using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: With the sample chamber empty, run a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Scan: Place the prepared sample into the sample holder.

-

Data Acquisition: Acquire the spectrum. For good signal-to-noise, co-adding multiple scans (e.g., 16 or 32) is recommended. The typical spectral range is 4000-400 cm⁻¹.[20]

-

Data Processing: The instrument's software will automatically perform the Fourier transform and background subtraction to generate the final infrared spectrum.

Experimental Workflow Diagram

Caption: Experimental workflow from sample preparation to spectral interpretation.

Part 4: Leveraging the Fingerprint Region for Isomer Differentiation

While the functional group region confirms the presence of the nitrile and aromatic moieties, the fingerprint region is invaluable for distinguishing between isomers. The ortho, meta, and para isomers of (methylthio)benzonitrile will have nearly identical absorptions in the functional group region but will display unique patterns in the fingerprint region, particularly in the out-of-plane C-H bending region.[5]

-

This compound (ortho): A strong band between 770-735 cm⁻¹.[14]

-

3-(Methylthio)benzonitrile (meta): Two strong bands, one between 810-750 cm⁻¹ and another near 690 cm⁻¹.[14]

-

4-(Methylthio)benzonitrile (para): A single strong band between 860-790 cm⁻¹.[14]

This ability to pinpoint the substitution pattern makes IR spectroscopy a powerful tool for quality control and isomeric purity assessment.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. A systematic approach to its interpretation, beginning with the prominent nitrile stretch, followed by the characteristic aromatic and aliphatic C-H and C=C vibrations, and culminating in the analysis of the diagnostic out-of-plane bending modes in the fingerprint region, allows for a confident and comprehensive characterization of the molecule. This guide provides the theoretical framework and practical protocols necessary for researchers to effectively utilize infrared spectroscopy in their work with this and similar molecules, ensuring scientific integrity and accelerating the pace of discovery.

References

- Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- Interpreting Infrared Spectra. (2023, July 8). Chemistry LibreTexts.

- Sample preparation for FT-IR. (n.d.).

- the fingerprint region - infra-red spectra. (n.d.). Chemguide.

- How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online.

- IR Spectroscopy Tutorial: Aromatics. (n.d.).

- Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- Interpreting IR Spectra. (n.d.). Chemistry Steps.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- 05 Notes On Nitriles IR Spectra. (n.d.). Scribd.

- Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.

- Spectroscopy of Aromatic Compounds. (2023, September 20). Organic Chemistry | OpenStax.

- This compound. (n.d.). PubChem.

- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online.

- Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.

- This compound, 98%. (n.d.). Thermo Scientific Chemicals.

Sources

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | C8H7NS | CID 138781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. scribd.com [scribd.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. L06870.06 [thermofisher.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. researchgate.net [researchgate.net]

- 18. jascoinc.com [jascoinc.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to 2-(Methylthio)benzonitrile: Structure, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Methylthio)benzonitrile, a versatile building block in organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document delves into the compound's chemical identity, robust synthetic protocols, analytical characterization, reactivity profile, and its role as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-(methylsulfanyl)benzonitrile , is an aromatic organosulfur compound. It is structurally characterized by a benzene ring substituted at the 1 and 2 positions with a nitrile (-C≡N) group and a methylthio (-SCH₃) group, respectively.

The presence of these two functional groups imparts a unique electronic and reactivity profile to the molecule. The nitrile group is strongly electron-withdrawing, influencing the aromatic system's susceptibility to certain reactions, while the methylthio group, a sulfur-linked methyl group, enhances its nucleophilicity and serves as a handle for further synthetic transformations[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(methylsulfanyl)benzonitrile | [2] |

| Synonyms | 2-Cyanothioanisole, 2-(Methylmercapto)benzonitrile | [2] |

| CAS Number | 6609-54-7 | [2] |

| Molecular Formula | C₈H₇NS | [2] |

| Molecular Weight | 149.21 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid or powder | [1] |

| Melting Point | 37-39 °C | |

| Boiling Point | 116-117 °C at 5 mmHg | |

| Solubility | Insoluble in water; soluble in common organic solvents |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound

Synthesis and Manufacturing

The most prevalent and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This method is advantageous due to the high reactivity of activated aryl halides with sulfur nucleophiles.

Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis starts from the readily available 2-chlorobenzonitrile. The electron-withdrawing nature of the nitrile group activates the ortho-positioned chlorine atom for displacement by a nucleophile. The nucleophile of choice is the methylthiolate anion (CH₃S⁻), typically generated from sodium thiomethoxide or by reacting methanethiol with a base.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Chlorobenzonitrile (1.0 equiv)

-

Sodium thiomethoxide (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chlorobenzonitrile and anhydrous DMF.

-

Reagent Addition: Add sodium thiomethoxide portion-wise to the stirred solution at room temperature. An exotherm may be observed. Maintain the internal temperature below 40 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the product as a white to pale yellow solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methylthio group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.7 ppm. The methylthio group will present as a sharp singlet at approximately δ 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon (δ ~117-119 ppm), the aromatic carbons (δ ~125-145 ppm), and the methylthio carbon (δ ~15 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the key functional groups.

Table 2: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2225 | C≡N stretch | Nitrile |

| ~3060 | C-H stretch (sp²) | Aromatic C-H |

| ~2920 | C-H stretch (sp³) | Methyl C-H |

| ~1580, 1470, 1440 | C=C stretch | Aromatic Ring |

| ~750 | C-H bend | Ortho-disubstituted Benzene |

Reactivity and Synthetic Utility

This compound is a valuable intermediate due to the reactivity of both the nitrile and the methylthio functionalities.

Reactions at the Nitrile Group

The nitrile group can be readily transformed into other functional groups, making it a versatile synthetic handle. A particularly useful transformation in drug development is the reaction with organometallic reagents, such as Grignard reagents, to form ketones after acidic workup.

Caption: Grignard reaction with this compound.

Protocol: Synthesis of 1-(2-(methylthio)phenyl)propan-1-one

-

Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether.

-

Grignard Addition: Cool the solution to 0 °C and add ethylmagnesium bromide (1.1 equiv, as a solution in diethyl ether) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride.

-

Work-up: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Reactions Involving the Methylthio Group

The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, which alters the electronic properties of the molecule and can be a good leaving group in certain substitution reactions.

Applications in Drug Development

The true value of this compound for medicinal chemists lies in its role as a precursor to complex heterocyclic systems, many of which form the core scaffolds of modern pharmaceuticals.

Synthesis of Thieno[2,3-b][1][3]benzodiazepine Derivatives

A key application of this intermediate is in the synthesis of the tricyclic core of atypical antipsychotic drugs like Olanzapine . The synthesis involves the reaction of a derivative of this compound with an appropriate diamine, leading to the formation of the thieno[2,3-b][1][3]benzodiazepine ring system. While the direct synthesis of Olanzapine often starts from a thiophene derivative, this compound is a crucial building block for creating analogues and exploring the structure-activity relationships (SAR) of this important class of drugs.

Precursor to Benzothiazines and Thienobenzothiazines

Research has shown that this compound and its derivatives can be used to construct benzothiazine and thienobenzothiazine frameworks. These heterocyclic systems are present in a variety of biologically active compounds, including monoamine oxidase (MAO) inhibitors for the treatment of depression and neurological disorders, as well as potential kainate receptor antagonists for epilepsy.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its dual functionality allows for a wide range of chemical transformations, making it a versatile tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the development of novel therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Precursors for the synthesis of 2-(Methylthio)benzonitrile

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)benzonitrile: Precursor Analysis and Methodologies

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the precursor selection, reaction mechanisms, and practical experimental protocols. We will explore three principal synthetic strategies, each originating from a distinct and readily accessible precursor: 2-Halobenzonitriles, 2-Aminobenzonitrile, and Thiosalicylic Acid. Each section will delve into the causality behind experimental choices, present step-by-step methodologies, and offer quantitative data to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 2-Cyanothioanisole, is a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring a nitrile group and a methylthio ether ortho to each other on a benzene ring, offers versatile reactivity for the construction of more complex molecules. This compound is particularly noted as a precursor for the synthesis of 1,2-benzisothiazol-3-ones, a class of compounds with significant biological activity.[3] A thorough understanding of its synthesis is therefore crucial for chemists working on the development of new bioactive compounds.

This guide will focus on the most prevalent and practical laboratory-scale syntheses, providing not just protocols, but also the scientific rationale to empower researchers in their experimental design and execution.

Synthetic Route I: Nucleophilic Aromatic Substitution of 2-Halobenzonitriles

The substitution of a halogen atom on an aromatic ring with a sulfur nucleophile is a direct and widely used method for the synthesis of aryl thioethers. This approach is particularly effective for the preparation of this compound, with 2-chlorobenzonitrile being the most common and cost-effective precursor.

Underlying Principle and Mechanistic Insight

This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ortho-nitrile group activates the halogenated carbon towards nucleophilic attack by a methyl mercaptide source. The reaction is typically facilitated by a base, which deprotonates methanethiol to form the more potent nucleophile, the methyl mercaptide anion (CH₃S⁻).

The choice of the halogen atom (Cl, Br, I) can influence the reaction rate, with iodine being the most reactive leaving group.[4] However, for industrial and large-scale laboratory synthesis, 2-chlorobenzonitrile is often preferred due to its lower cost and ready availability.[5]

Experimental Protocol: Synthesis from 2-Chlorobenzonitrile

This protocol is adapted from a patented industrial method, highlighting its robustness and scalability.[3]

Materials:

-

2-Chlorobenzonitrile

-

Sodium thiomethoxide (or Methanethiol and a suitable base like Sodium Hydroxide)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Monochlorobenzene (as a co-solvent, optional)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and condenser, add 2-chlorobenzonitrile (1.0 eq).

-

Add the chosen solvent system (e.g., a mixture of monochlorobenzene and an aqueous solution of sodium thiomethoxide).

-

If starting from methanethiol, add the base (e.g., 50% aq. NaOH) to the solvent, followed by the slow addition of methanethiol.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for a period of 1 to 40 hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or recrystallization.

Data Presentation

| Parameter | Value | Reference |

| Precursor | 2-Chlorobenzonitrile | [3] |

| Reagent | Sodium thiomethoxide | [3] |

| Solvent | Monochlorobenzene/Water | [3] |

| Yield | ~90% | [3] |

| Purity | High (after purification) | [3] |

| Molecular Formula | C₈H₇NS | [2] |

| Molecular Weight | 149.21 g/mol | [2] |

Reaction Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7NS | CID 138781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

- 4. 2-Iodobenzonitrile | C7H4IN | CID 2759358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Stability and Storage of 2-(Methylthio)benzonitrile

Introduction: The Imperative of Chemical Integrity

2-(Methylthio)benzonitrile, with CAS number 6609-54-7, is an aromatic organic compound featuring both a nitrile and a methylthio (thioether) functional group.[1][2] This unique structure makes it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The successful outcome of multi-step syntheses and the reliability of research data depend entirely on the purity and integrity of such starting materials. However, the very functional groups that make this compound a versatile reagent also render it susceptible to specific degradation pathways.

This guide moves beyond generic storage advice to provide a detailed, mechanistic understanding of the factors influencing the stability of this compound. By understanding the underlying chemical principles, researchers, scientists, and drug development professionals can implement robust storage and handling protocols that preserve compound integrity, ensure experimental reproducibility, and safeguard project timelines.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for its proper handling and storage. The key properties of this compound are summarized below. The compound typically appears as a white to pale yellow or brown solid, which may also exist as a liquid depending on purity and ambient temperature, given its relatively low melting point.[2][4]

| Property | Value | Source(s) |

| CAS Number | 6609-54-7 | [1][5] |

| Molecular Formula | C₈H₇NS | [1][2] |

| Molecular Weight | 149.21 g/mol | [1] |

| Appearance | White or pale yellow to brown crystals, powder, or fused solid | [2][4] |

| Melting Point | 33.0 - 39.0 °C | [4][5] |